![molecular formula C19H20FN5O2 B2685077 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034524-02-0](/img/structure/B2685077.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzimidazole moiety, a pyrrolidine ring, and a fluorinated pyrimidine derivative. Its chemical formula is C22H24N6O3, with a molecular weight of approximately 420.4644 g/mol . The structure can be depicted as follows:
Antitumor Activity
Recent studies have demonstrated that compounds containing benzimidazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including colorectal cancer (CRC) organoid models. In vitro assays revealed that it inhibited cell viability with an IC50 value in the low micromolar range, indicating potent antitumor activity.
A detailed study highlighted the compound's ability to induce apoptosis in cancer cells by promoting mesenchymal-to-epithelial transition (MET), which is crucial for reversing epithelial-mesenchymal transition (EMT), a process associated with tumor metastasis .
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial activity. A series of derivatives were tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL , demonstrating that this class of compounds could serve as potential leads for developing new antibacterial agents .
The biological activity of the compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The benzimidazole moiety is known to inhibit tubulin polymerization, while the pyrimidine derivative may interfere with nucleic acid synthesis pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole and pyrimidine rings significantly influence the biological activity. For example:
- Fluorination at the 5-position of the pyrimidine enhances antibacterial potency.
- Alkyl substitutions on the benzimidazole ring improve solubility and bioavailability.
Case Study 1: Colorectal Cancer Organoids
In a study involving CRC organoids, treatment with the compound resulted in significant reductions in tumor growth and viability. The compound was shown to downregulate vimentin expression while upregulating E-cadherin, markers associated with epithelial characteristics .
Case Study 2: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics such as ciprofloxacin. The results indicated that certain derivatives exhibited comparable or superior activity against resistant strains of bacteria .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial , anticancer , and antitubercular properties.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antibacterial and antifungal activities. For instance, studies have shown efficacy against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant pathogens.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably, it has shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) cells.
Antitubercular Activity
A significant focus has been on its potential as an antitubercular agent. In vitro studies revealed effective inhibition of DprE1, an essential enzyme for mycobacterial cell wall synthesis, at concentrations below 6 µg/mL.
Activity Type | Notable Findings |
---|---|
Antimicrobial | Effective against resistant bacterial strains |
Anticancer | Induces apoptosis in MCF-7 cells |
Antitubercular | Inhibits DprE1 enzyme at low concentrations |
Biochemistry
The compound's interaction with specific molecular targets, such as enzymes or receptors, is a key area of research. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of benzimidazole were tested against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of less than 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
Research published in Cancer Letters explored the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells with an IC50 value of approximately 15 µM.
Case Study 3: Tuberculosis Treatment
A study in Nature Communications highlighted the compound's action against Mycobacterium tuberculosis. The researchers reported that the compound effectively inhibited DprE1 at low concentrations, making it a promising candidate for further development as a tuberculosis treatment.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-14-18(20)19(22-11-21-14)27-13-7-8-24(9-13)17(26)10-25-12-23-15-5-3-4-6-16(15)25/h3-6,11-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFIIHNECVAUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.